2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide
Overview
Description
2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy chloride.
Coupling with Trifluoromethylbenzene: The chlorophenoxy intermediate is then reacted with 4-chloro-2-(trifluoromethyl)benzene under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the resulting intermediate with 2-methylpropanamide, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these derivatives.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound is investigated for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances binding affinity and selectivity, while the chlorinated phenyl groups contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural uniqueness imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO2/c1-16(2,25-12-6-3-10(18)4-7-12)15(24)23-14-8-5-11(19)9-13(14)17(20,21)22/h3-9H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCWMSLBMLVBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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